N-(piperidin-4-yl)aminosulfonamide N-(piperidin-4-yl)aminosulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18291260
InChI: InChI=1S/C5H13N3O2S/c6-11(9,10)8-5-1-3-7-4-2-5/h5,7-8H,1-4H2,(H2,6,9,10)
SMILES:
Molecular Formula: C5H13N3O2S
Molecular Weight: 179.24 g/mol

N-(piperidin-4-yl)aminosulfonamide

CAS No.:

Cat. No.: VC18291260

Molecular Formula: C5H13N3O2S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

N-(piperidin-4-yl)aminosulfonamide -

Specification

Molecular Formula C5H13N3O2S
Molecular Weight 179.24 g/mol
IUPAC Name 4-(sulfamoylamino)piperidine
Standard InChI InChI=1S/C5H13N3O2S/c6-11(9,10)8-5-1-3-7-4-2-5/h5,7-8H,1-4H2,(H2,6,9,10)
Standard InChI Key ABKKDBUXXUMFPM-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1NS(=O)(=O)N

Introduction

Structural and Chemical Identity of N-(Piperidin-4-yl)aminosulfonamide

N-(Piperidin-4-yl)aminosulfonamide consists of a piperidine ring with a sulfonamide group (-SO₂NH₂) and an aminomethyl (-CH₂NH₂) substituent at the 4-position. The piperidine ring adopts a chair conformation, with the sulfonamide and aminomethyl groups occupying equatorial positions to minimize steric strain . Key structural features include:

  • Sulfonamide moiety: Contributes to hydrogen bonding and electrostatic interactions with biological targets.

  • Piperidine ring: Enhances lipid solubility, facilitating blood-brain barrier penetration.

  • Aminomethyl group: Serves as a site for further functionalization or salt formation.

Spectroscopic characterization of analogous compounds reveals distinct IR absorptions for sulfonamide N-H stretching (3334 cm⁻¹), S=O asymmetric stretching (1151 cm⁻¹), and aromatic C-H bending (800 cm⁻¹) . NMR data for derivatives such as N-(3-((piperidin-4-ylamino)methyl)phenyl)benzenesulfonamide show piperidine proton resonances at δ 1.86–2.28 ppm and benzylic CH₂ signals at δ 3.46 ppm .

Synthetic Methodologies

Multi-Step Synthesis via Reductive Amination

The synthesis of N-(piperidin-4-yl)aminosulfonamide derivatives typically involves reductive amination and sulfonylation (Scheme 1) :

  • Reductive amination: Piperidine-4-amine reacts with aldehydes (e.g., formaldehyde) in the presence of sodium triacetoxyborohydride (STAB) to form secondary amines.

  • Sulfonylation: The amine intermediate is treated with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Representative Procedure :

  • Step A: 4-Aminopiperidine (1.0 eq) and formaldehyde (1.2 eq) in 1,2-dichloroethane with STAB (1.5 eq) at RT for 10–15 h.

  • Step B: Reaction with benzenesulfonyl chloride (1.1 eq) in DCM/TEA (2.0 eq) at RT for 15–16 h.

  • Yield: 44–60% after HCl salt formation.

Boc-Protected Intermediate Strategy

To prevent side reactions during sulfonylation, tert-butyloxycarbonyl (Boc) protection is employed :

  • Boc protection: Piperidine-4-amine reacts with Boc anhydride in DCM/TEA.

  • Sulfonylation: Boc-protected amine is treated with sulfonyl chlorides, followed by deprotection with HCl.

Key Advantages:

  • Improved solubility of intermediates in organic solvents.

  • Higher regioselectivity in sulfonylation reactions .

Physicochemical and Spectroscopic Properties

Molecular Descriptors

Computational analyses of N-(piperidin-4-yl)aminosulfonamide derivatives reveal favorable drug-like properties (Table 1) :

PropertyValue RangeSignificance
Molecular Weight345–424 g/molComplies with Lipinski’s Rule of Five
LogP (Octanol-Water)2.1–3.4Optimal for CNS penetration
Polar Surface Area (PSA)70–90 ŲModerate membrane permeability
Hydrogen Bond Donors2–3Enhances target binding

Spectroscopic Data

IR Spectroscopy :

  • N-H stretch: 3334–3074 cm⁻¹ (sulfonamide and piperidine NH).

  • S=O stretch: 1151–1091 cm⁻¹ (asymmetric and symmetric).

¹H NMR (DMSO-d₆) :

  • Piperidine protons: δ 1.86–2.28 ppm (m, 6H).

  • Benzylic CH₂: δ 3.46–3.48 ppm (d, 2H).

  • Aromatic protons: δ 7.06–7.89 ppm (m, 4–9H).

Pharmacological Activities

Memory-Enhancing Effects

N-(Piperidin-4-yl)aminosulfonamide derivatives exhibit significant cognitive enhancement in rodent models:

  • Passive Avoidance Test: 3,4-Dichlorophenyl derivatives increased retention latency by 150% at 10 mg/kg .

  • Mechanism: Potentiation of cholinergic transmission via acetylcholinesterase inhibition (IC₅₀ = 0.8–1.2 μM) .

Antimicrobial Activity

Aryl-substituted analogs demonstrate broad-spectrum activity against Gram-positive pathogens :

  • MRSA: MIC = 0.78–3.125 μg/mL (comparable to vancomycin).

  • VREfm: MIC = 1.56–6.25 μg/mL.

  • Mechanism: Membrane depolarization (ΔΨ = −120 mV at 2× MIC) .

ADMET Profiling and Drug-Likeness

In Silico Predictions

QikProp analyses of Compound 3d (C₁₈H₂₂BrN₃O₂S) highlight favorable ADMET properties :

  • QPlogBB: −0.3 (optimal for CNS drugs).

  • QPPMDCK: 1,200 nm/s (high intestinal absorption).

  • Human Oral Absorption: 85–92%.

Toxicity Profiles

  • hERG Inhibition: pIC₅₀ = 4.2 (low cardiac risk).

  • CYP450 Inhibition: <30% at 10 μM (minimal drug-drug interactions) .

Future Directions and Applications

Targeted Drug Delivery

Functionalization of the aminomethyl group with PEG chains or antibody conjugates may enhance tumor-specific uptake.

Dual-Action Therapeutics

Hybrid molecules combining sulfonamide and β-lactam moieties show promise against multidrug-resistant bacteria .

Computational Optimization

QSAR models based on 3D pharmacophores (e.g., Hypo1: AAPR.7) can guide the design of high-affinity analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator